molecular formula C9H11NO B1169899 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI) CAS No. 185067-10-1

5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI)

Cat. No. B1169899
CAS RN: 185067-10-1
InChI Key:
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Description

The compound “5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI)” is a chemical compound with a molecular formula of C8H9NO . It is related to the compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one .


Synthesis Analysis

The synthesis of related compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O. The reaction has been reported to have high yield and excellent chemoselectivity .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the formula C8H9NO . The average mass of the molecule is 133.147 Da, and the monoisotopic mass is 133.052765 Da .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 2,3-cyclopentenopyridine analogues can be directly oxidized to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H9NO . The average mass of the molecule is 133.147 Da, and the monoisotopic mass is 133.052765 Da .

properties

IUPAC Name

(5R,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6,9,11H,4H2,1H3/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAULFLQQVQANMT-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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